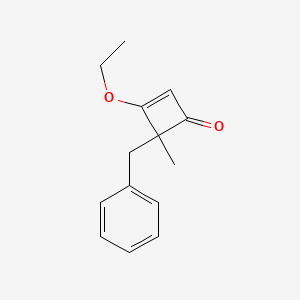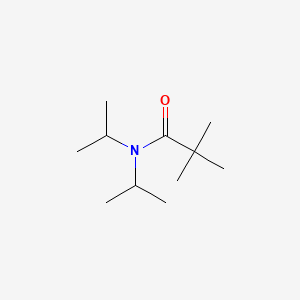
4-Hydroxythiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxythiophene-2-carboxamide is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
The synthesis of 4-Hydroxythiophene-2-carboxamide involves several steps. One common method includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
4-Hydroxythiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like sodium ethoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
4-Hydroxythiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mecanismo De Acción
The mechanism of action of 4-Hydroxythiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
4-Hydroxythiophene-2-carboxamide can be compared with other thiophene derivatives such as:
3-Hydroxythiophene-2-carboxamide: Similar in structure but with different substitution patterns, leading to variations in biological activity.
3-Amino thiophene-2-carboxamide: Exhibits higher antibacterial activity compared to this compound.
3-Methyl thiophene-2-carboxamide: Shows lower antioxidant activity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H5NO2S |
|---|---|
Peso molecular |
143.17 g/mol |
Nombre IUPAC |
4-hydroxythiophene-2-carboxamide |
InChI |
InChI=1S/C5H5NO2S/c6-5(8)4-1-3(7)2-9-4/h1-2,7H,(H2,6,8) |
Clave InChI |
PLYOQVWDJSDLOV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide](/img/structure/B13957548.png)


![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)
![3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B13957581.png)





![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester](/img/structure/B13957617.png)

